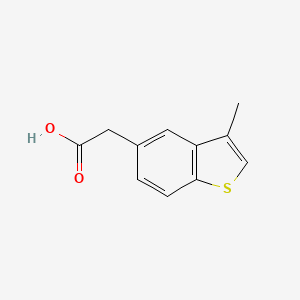
2-(3-Methyl-1-benzothiophen-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methyl-1-benzothiophen-5-yl)acetic acid, also known as MBTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in the treatment of various inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 2-(3-Methyl-1-benzothiophen-5-yl)acetic acid involves the inhibition of the activity of cyclooxygenase-2, which leads to a decrease in the production of prostaglandins. Prostaglandins are known to promote inflammation and pain. By inhibiting their production, 2-(3-Methyl-1-benzothiophen-5-yl)acetic acid reduces inflammation and pain.
Biochemical and Physiological Effects:
2-(3-Methyl-1-benzothiophen-5-yl)acetic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have a good safety profile with no significant adverse effects reported in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(3-Methyl-1-benzothiophen-5-yl)acetic acid is its potential therapeutic applications in the treatment of inflammatory diseases. However, the limitations of 2-(3-Methyl-1-benzothiophen-5-yl)acetic acid include its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 2-(3-Methyl-1-benzothiophen-5-yl)acetic acid. One possible direction is to investigate the potential of 2-(3-Methyl-1-benzothiophen-5-yl)acetic acid in the treatment of cancer. It has been shown to have cytotoxic effects on cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Another direction is to investigate the potential of 2-(3-Methyl-1-benzothiophen-5-yl)acetic acid in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(3-Methyl-1-benzothiophen-5-yl)acetic acid has been shown to have neuroprotective effects in animal studies, and further studies are needed to determine its efficacy in humans.
Conclusion:
In conclusion, 2-(3-Methyl-1-benzothiophen-5-yl)acetic acid is a promising compound with potential therapeutic applications in the treatment of various inflammatory diseases. Its mechanism of action involves the inhibition of the activity of cyclooxygenase-2, which leads to a decrease in the production of prostaglandins. 2-(3-Methyl-1-benzothiophen-5-yl)acetic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects, and has a good safety profile. However, further studies are needed to determine its efficacy in vivo and its potential applications in the treatment of cancer and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 2-(3-Methyl-1-benzothiophen-5-yl)acetic acid involves the reaction of 3-methyl-1-benzothiophene-5-carboxylic acid with chloroacetic acid in the presence of a suitable base. This reaction results in the formation of 2-(3-Methyl-1-benzothiophen-5-yl)acetic acid as a white crystalline solid. The purity of the compound can be enhanced through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-(3-Methyl-1-benzothiophen-5-yl)acetic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 2-(3-Methyl-1-benzothiophen-5-yl)acetic acid has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the synthesis of prostaglandins, which are known to promote inflammation and pain.
Propiedades
IUPAC Name |
2-(3-methyl-1-benzothiophen-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-7-6-14-10-3-2-8(4-9(7)10)5-11(12)13/h2-4,6H,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMJWIYKZHAQRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7628466.png)
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7628469.png)


![2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid](/img/structure/B7628502.png)
![2-chloro-N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7628510.png)
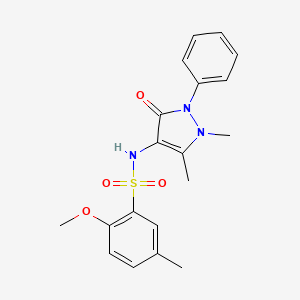
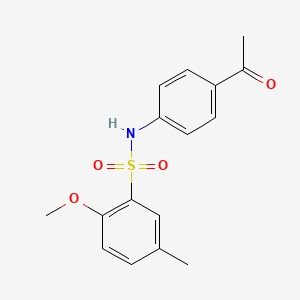
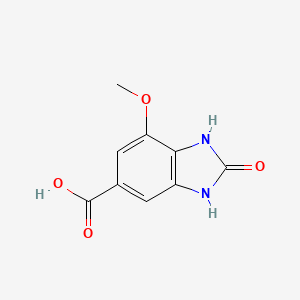


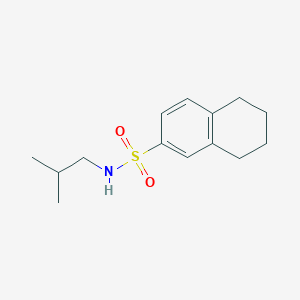
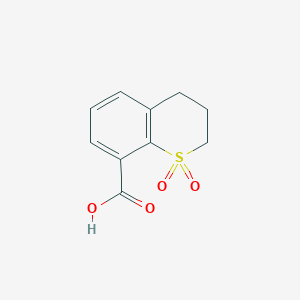
![N-[(3-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7628575.png)